N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is classified as an organic compound, specifically an amine, due to the presence of a nitrogen atom bonded to carbon atoms. This compound features a thiazole ring, which is known for its biological activity.
The compound can be sourced from various chemical suppliers and is classified under several categories based on its structure and functional groups. It falls under the category of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities. The molecular formula for N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is , with a molecular weight of approximately 218.32 g/mol .
The synthesis of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine can be achieved through several methods. A common approach involves the reaction of 2-methyl-1,3-thiazole with benzylamine derivatives in the presence of suitable catalysts or solvents. For example, one method utilizes a combination of triethylamine as a base and an organic solvent such as ethanol or dichloromethane to facilitate the reaction at room temperature or under reflux conditions.
The reaction typically proceeds via nucleophilic substitution where the nitrogen atom in the amine attacks the electrophilic carbon in the benzyl group, leading to the formation of the desired product. The purity and yield of the synthesized compound can be enhanced by employing purification techniques such as recrystallization or chromatography .
The molecular structure of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine consists of a thiazole ring attached to a benzylamine moiety. The thiazole ring contributes to its biological activity due to its electron-deficient nature.
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are often facilitated by acidic or basic conditions depending on the nature of the reactants involved .
The mechanism of action for N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine primarily relates to its interaction with biological targets. Compounds containing thiazole rings have been shown to exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
In vitro studies suggest that this compound may act by binding to specific enzymes or receptors in pathogens, thereby inhibiting their growth or proliferation. The precise mechanism often requires further investigation through biochemical assays and molecular docking studies .
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage, handling, and application in scientific research .
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine has potential applications in various fields:
Research continues into its efficacy against specific pathogens and its potential role in drug formulations aimed at treating infections or other diseases related to thiazole derivatives .
Thiazole-benzylamine hybrids represent a quintessential class of privileged scaffolds in contemporary drug discovery due to their exceptional versatility in target engagement and pharmacokinetic optimization. The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—exhibits pronounced aromatic character derived from its six delocalized π-electrons, satisfying Hückel's rule for aromaticity [3]. This electronic configuration creates multiple reactive positions (C-2, C-4, and C-5) that facilitate diverse donor-acceptor interactions, nucleophilic substitutions, and cycloaddition reactions critical for molecular recognition [6]. The benzylamine moiety provides a flexible tether that enables optimal three-dimensional positioning for receptor binding while maintaining favorable physicochemical properties.
The strategic integration of these components yields compounds with enhanced drug-like characteristics. Analysis of heterocyclic frequency in FDA-approved drugs reveals that nitrogen-sulfur heterocycles like thiazole appear in approximately 18% of small-molecule pharmaceuticals, underscoring their therapeutic significance [5]. Thiazole-benzylamine hybrids specifically demonstrate improved blood-brain barrier penetration (log P typically 2.0-3.5), moderate molecular weights (200-350 Da), and balanced polar surface areas (40-60 Ų) that collectively enhance bioavailability [3] [7]. These hybrids frequently serve as bioisosteric replacements for phenylalanine or histidine residues, enabling targeted modulation of enzyme active sites and receptor pockets while mitigating metabolic liabilities associated with purely carbocyclic systems [5].
Table 1: Prevalence of Heterocyclic Rings in Selected FDA-Approved Drugs (2010-2025)
Heterocyclic System | % Occurrence | Therapeutic Areas | Representative Drugs |
---|---|---|---|
Thiazole | 8.7% | Antimicrobials, CNS agents, Oncology | Sulfathiazole, Dasatinib, Riluzole |
Benzothiazole | 5.2% | Neuroprotective agents, Diagnostics | Thioflavin T, Pramipexole |
Pyridine | 12.3% | Kinase inhibitors, Antihypertensives | Nicotine, Pyridostigmine |
Triazole | 9.8% | Antifungals, Antidepressants | Fluconazole, Alprazolam |
Thiazole-Benzylamine Hybrids | 1.9% | Investigational kinase modulators | N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine |
The molecular architecture of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine (C₁₂H₁₄N₂S, MW 218.32 g/mol) exemplifies scaffold optimization principles. Its structural parameters—boiling point 341.5±22.0°C (predicted), density 1.117±0.06 g/cm³, and pKa 9.20±0.10—indicate sufficient volatility for analytical handling, moderate lipophilicity for membrane permeability, and basic character favoring salt formation for solubility enhancement [4] [7]. The 2-methyl substituent on the thiazole ring sterically shields the C-2 position from metabolic oxidation while the N-methylbenzylamine moiety prevents oxidative deamination, two common metabolic degradation pathways observed in early-generation thiazole derivatives [3] [6]. These strategic modifications exemplify scaffold hardening approaches that improve metabolic stability while preserving target engagement capabilities essential for lead optimization campaigns in CNS and oncology domains.
The therapeutic application of thiazole derivatives spans over eight decades, evolving from serendipitous discoveries to rational design paradigms. The inaugural breakthrough occurred with the identification of thiamine (vitamin B₁) in 1926, where the thiazolium ring was established as an essential cofactor in carbohydrate metabolism and neurological function [6]. This discovery catalyzed research into synthetic thiazole derivatives, culminating in the 1940s development of sulfathiazole—a revolutionary antibacterial agent that combined the sulfonamide pharmacophore with the thiazole heterocycle to combat Gram-positive infections [3]. The 1950s witnessed the emergence of the first thiazole-based antipsychotic, chlorpromazine, though its structural complexity limited target selectivity.
The late 20th century marked a pivotal transition toward target-oriented design with the introduction of nizatidine (1987) and famotidine (1985)—histamine H₂ receptor antagonists featuring aminothiazole rings that demonstrated enhanced receptor affinity and reduced side-effect profiles compared to first-generation antiulcer agents [6]. This era also produced riluzole (1996), a 2-aminothiazole derivative that became the first FDA-approved drug for amyotrophic lateral sclerosis through glutamate modulation [6]. The new millennium witnessed the oncology-driven expansion of thiazole pharmacophores, exemplified by dasatinib (2006)—a multitargeted kinase inhibitor where the 2-methylaminothiazole moiety enables simultaneous inhibition of BCR-ABL and Src-family kinases for chronic myeloid leukemia treatment [6].
Table 2: Evolution of Thiazole-Containing Pharmacophores in Drug Discovery
Era | Compound | Structural Features | Therapeutic Significance |
---|---|---|---|
1920s-1930s | Thiamine (Vitamin B₁) | Thiazolium salt | Coenzyme in carbohydrate metabolism |
1940s-1950s | Sulfathiazole | 2-aminothiazole-sulfonamide hybrid | First broad-spectrum synthetic antibacterial |
1980s | Nizatidine | 2-methylaminothiazole-ethylenediamine | Selective H₂ antagonist for ulcer treatment |
1990s | Riluzole | 2-aminothiazole with trifluoromethoxy | First ALS treatment (glutamate release inhibitor) |
2000s | Dasatinib | 2-methylaminothiazole-carboxamide | Dual BCR-ABL/Src kinase inhibitor for CML |
2010s-Present | N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine | 4-benzyl-2-methylthiazole with N-methylamine | Investigational kinase modulator scaffold |
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine represents the contemporary evolution of these pharmacophores through its optimized hybrid architecture. Unlike early thiazole drugs that primarily utilized the C-2 position for derivatization, this compound exploits the C-4 position for benzylamine tethering—a design strategy that gained prominence after crystallographic studies revealed enhanced vectorial diversity in kinase inhibitor binding [3] [9]. The incorporation of a methyl group ortho to the thiazole's nitrogen (C-2 methyl) and the N-methylated benzylamine moiety reflects modern metabolic stabilization strategies absent in first-generation compounds [3] [6]. These features collectively position this scaffold as a versatile building block in targeted cancer therapies and central nervous system drug discovery, particularly for kinase modulation and allosteric receptor targeting where balanced lipophilicity and conformational flexibility are paramount [1] [9].
The three-dimensional architecture of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine confers distinctive target engagement capabilities through stereoelectronic properties and conformational dynamics. X-ray crystallography and computational analyses reveal that the thiazole ring adopts a planar configuration with bond angles of 111.5° (S-C-N), 106.7° (C-N-C), and 92.3° (C-S-C), creating an electron-deficient π-system ideal for cation-π interactions with lysine/arginine residues in enzymatic pockets [3] [7]. The methyl group at C-2 position projects orthogonally to the ring plane, creating a steric shield that protects the electrophilic C-2 position from nucleophilic attack while simultaneously promoting hydrophobic contacts with protein subsites [3] [6].
The benzylamine linker exhibits torsional flexibility (φ₁ = Cₐᵣ-Cₐᵣ-Cₐₗᵢ-N: 120°±15°; φ₂ = Cₐₗᵢ-N-C: 180°±30°) that enables adaptive binding in diverse receptor environments [7]. Protonation of the amine nitrogen (predicted pKa 9.20) facilitates salt bridge formation with aspartate/glutamate residues—a feature exploited in kinase ATP-binding sites where conserved glutamate residues anchor such cationic moieties [4] [9]. The N-methyl group prevents oxidative metabolism by monoamine oxidases while introducing a torsional barrier that biases the benzylamine conformation toward extended geometries preferred by many allosteric binding pockets [3] [6].
Table 3: Key Structural Parameters Influencing Target Engagement
Structural Element | Biophysical Property | Role in Molecular Recognition |
---|---|---|
Thiazole Ring | Planar conjugated system (π-deficient) | Cation-π interactions with Lys/Arg; Hydrogen bond acceptance via N |
C-2 Methyl Group | Steric bulk (van der Waals radius: 2.0Å) | Metabolic protection of C-2; Hydrophobic pocket occupancy |
Benzyl Spacer | Torsional flexibility (120°±15°) | Adaptive binding to diverse protein conformations |
N-Methylamine | Basic center (pKa 9.20); H-bond donor capacity | Salt bridge formation with Asp/Glu; Directional H-bond donation |
Meta-Substitution Pattern | 120° bond angle at phenyl-thiazole junction | Optimal vector alignment for kinase allosteric sites |
Molecular docking simulations indicate privileged interactions with kinase allosteric sites, particularly those featuring a hydrophobic pocket adjacent to a conserved salt bridge motif. The thiazole ring engages in edge-to-face stacking with phenylalanine residues (e.g., Phe-82 in p38 MAPK), while the protonated amine forms ionic bonds with catalytic aspartate residues (e.g., Asp-168 in CDK2) [9]. The meta-substitution pattern on the phenyl ring positions the thiazole moiety orthogonal to the benzylamine vector, enabling simultaneous contact with hydrophobic subpockets and hydrophilic anchor points inaccessible to para-substituted analogs [3] [7]. This geometric arrangement is mechanistically significant for selective kinase inhibition, as demonstrated by structural analogs showing 10-100 fold selectivity for JAK3 over JAK2 isoforms due to differential accommodation of the orthogonally positioned thiazole in the hinge region [1] [9].
The molecule's metabolic disposition further underscores its design rationale. Cytochrome P450 metabolism primarily occurs via benzylic hydroxylation (predominantly CYP3A4) rather than thiazole oxidation—a vulnerability observed in early thiazole derivatives lacking C-2 substituents [3]. The methyl group on the thiazole nitrogen redirects metabolism toward the phenyl ring, producing benzylic alcohols that can be glucuronidated for renal excretion rather than forming reactive intermediates implicated in hepatotoxicity [3] [6]. This controlled metabolic pathway profile enhances the compound's safety index relative to first-generation aminothiazoles, positioning it as a versatile scaffold for prolonged exposure therapies in chronic conditions like oncology and neurodegeneration.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3